
(1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of adamantane derivatives can be complex, involving multiple steps with varying yields. For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound with an adamantane structure, was prepared through a five-step process starting from 1-acetyladamantane, with an overall yield of 28% . This indicates that the synthesis of similar adamantane derivatives, such as the compound , may also involve multi-step processes and could be optimized for better yields.
Molecular Structure Analysis
Quantum chemical calculations, such as those performed using the Density Functional Theory (DFT) method, can provide insights into the energy, geometrical structure, and vibrational wavenumbers of adamantane derivatives . These calculations are essential for understanding the molecular properties and potential reactivity of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of (1s,3s)-Adamantan-1-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone are not detailed in the provided papers, the structural characterization of related compounds suggests that these molecules could participate in various chemical reactions due to their functional groups. For instance, the presence of thione, piperazine, and adamantyl substituents could allow for nucleophilic attacks, electrophilic substitutions, or coordination with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be deduced from their molecular structure. The electric dipole moment, polarizability, and static hyperpolarizability are important properties that can be calculated for these compounds. For example, the title compound in paper exhibited specific values for these properties, which could be indicative of the behavior of similar adamantane derivatives. Additionally, the HOMO, LUMO, and molecular electrostatic potential map are useful for predicting the reactivity and interaction of the molecule with other chemical species.
Scientific Research Applications
Organic Synthesis and Reactivity
(Lomas, J., Lacroix, J., & Vaissermann, J., 1999) explored the synthesis of 2-(3-methylthienyl) di(1-adamantyl)methanol and its isomers, providing insights into the rotation barriers and stability of these compounds. The study contributes to understanding the stereochemical aspects and reactivity of adamantane derivatives, which can be applied in designing novel molecules with specific orientations and properties.
Antimicrobial and Anti-Proliferative Activities
(Al-Mutairi, A. A., et al., 2019) reported on the synthesis of novel adamantane derivatives, including 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds, showing significant antimicrobial and anti-proliferative activities. These findings highlight the potential of adamantane-based compounds in developing new therapeutics for infections and cancer.
Anti-Inflammatory Agents
(Kalita, U., et al., 2015) synthesized a series of novel adamantane-tetrahydropyrimidine hybrids, demonstrating excellent and promising anti-inflammatory activities for several compounds. This suggests the applicability of adamantane derivatives in creating effective anti-inflammatory agents.
Adsorption Behavior and Reactivity Properties
(Al-Ghulikah, H., et al., 2021) investigated the adsorption behavior and reactivity properties of a triazole derivative including adamantane, using DFT and MD simulation studies. This research aids in understanding the interaction of such molecules with different environments, which is crucial for their application in pharmaceuticals and material science.
Synthesis and Antimicrobial Activity
(Al-Abdullah, E., et al., 2014) focused on the synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, revealing their potent antibacterial and anti-inflammatory activities. This underscores the potential of such compounds in antimicrobial and anti-inflammatory drug development.
properties
IUPAC Name |
1-adamantyl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-18(20-10-15-7-16(11-20)9-17(8-15)12-20)22-4-1-14(2-5-22)13-25-19-21-3-6-24-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPJRVBMWHQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

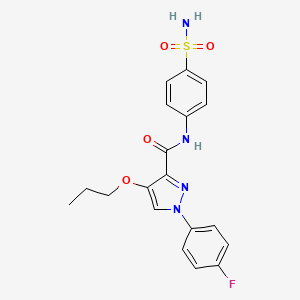

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)
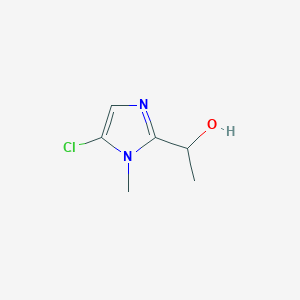

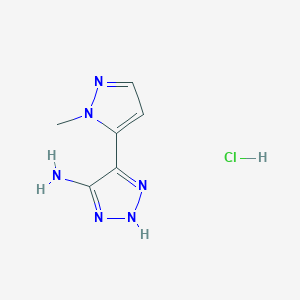
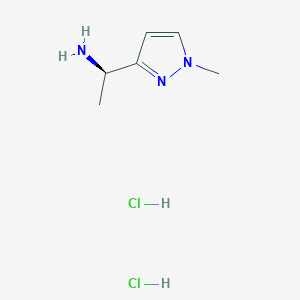

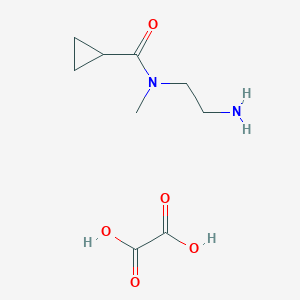
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)